molecular formula C6H9N3 B13118289 (S)-1-(pyrimidin-4-yl)ethanamine

(S)-1-(pyrimidin-4-yl)ethanamine

Cat. No.: B13118289
M. Wt: 123.16 g/mol
InChI Key: OCZUDXKITNRVEH-YFKPBYRVSA-N
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Description

(S)-1-(pyrimidin-4-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyrimidin-4-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.

    Reaction Conditions: Common methods include reductive amination, where a pyrimidine aldehyde or ketone reacts with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyrimidine derivatives.

    Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity in the production of the chiral amine.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(pyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding imines or oximes using oxidizing agents like hydrogen peroxide.

    Reduction: Further reduction to secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(pyrimidin-4-yl)ethanamine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(pyrimidin-4-yl)ethanamine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyrimidin-4-yl)ethanamine: The enantiomer of (S)-1-(pyrimidin-4-yl)ethanamine, with different biological activity.

    1-(pyrimidin-4-yl)propanamine: A similar compound with an additional carbon in the alkyl chain.

    2-(pyrimidin-4-yl)ethanamine: A positional isomer with the amine group on a different carbon.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1S)-1-pyrimidin-4-ylethanamine

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1

InChI Key

OCZUDXKITNRVEH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)N

Canonical SMILES

CC(C1=NC=NC=C1)N

Origin of Product

United States

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